(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol
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Overview
Description
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol, also known as FM-2-176, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has shown promising results in various scientific research applications, particularly in the field of neuroscience. It has been found to selectively modulate the activity of G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes such as pain sensation, inflammation, and anxiety. (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and other neurological disorders.
Mechanism Of Action
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol selectively binds to GPR55 and modulates its activity by inhibiting its downstream signaling pathways. This results in the modulation of various physiological processes that are regulated by GPR55, such as pain sensation and inflammation.
Biochemical and Physiological Effects:
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been found to reduce pain sensation and inflammation in animal models, and has also been shown to have anxiolytic effects. (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol has several advantages for lab experiments, including its high purity and yield, and its selective binding to GPR55. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments.
Future Directions
There are several future directions for (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol research, including its potential therapeutic applications in the treatment of pain, anxiety, and other neurological disorders. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Additionally, (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol may have potential applications in other fields, such as cancer research and drug discovery.
Synthesis Methods
The synthesis of (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol involves a multi-step process that begins with the reaction of 2-fluoro-3-methoxybenzaldehyde with methylmagnesium bromide. The resulting intermediate is then reacted with (S)-2-methylpropan-1-ol to form (2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol. This method has been optimized to yield high purity and high yield of the final product.
properties
IUPAC Name |
(2S)-3-(2-fluoro-3-methoxyphenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)6-9-4-3-5-10(14-2)11(9)12/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJKHNVBLAJYQK-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)OC)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(2-Fluoro-3-methoxyphenyl)-2-methylpropan-1-ol |
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